Bienvenue dans la boutique en ligne BenchChem!

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Iminosugar Synthesis Hexosaminidase Inhibition Tay-Sachs Disease

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, systematically known as L-Lyxono-1,4-lactone (CAS 104196-15-8), is a chiral C5 aldonolactone derived from the rare sugar L-lyxose. This compound serves as a critical chiral synthon in carbohydrate chemistry, primarily functioning as an enantioselective precursor for the synthesis of D-iminosugar inhibitors such as DABNAc, which exhibit distinct and weaker competitive inhibition profiles compared to their L-iminosugar counterparts.

Molecular Formula C₅H₈O₅
Molecular Weight 148.11
CAS No. 104196-15-8
Cat. No. B1146870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
CAS104196-15-8
SynonymsL-Lyxonic Acid γ-Lactone; 
Molecular FormulaC₅H₈O₅
Molecular Weight148.11
Structural Identifiers
SMILESC(C1C(C(C(=O)O1)O)O)O
InChIInChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sourcing Guide: (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one (L-Lyxono-1,4-lactone) for Asymmetric Synthesis


(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, systematically known as L-Lyxono-1,4-lactone (CAS 104196-15-8), is a chiral C5 aldonolactone derived from the rare sugar L-lyxose . This compound serves as a critical chiral synthon in carbohydrate chemistry, primarily functioning as an enantioselective precursor for the synthesis of D-iminosugar inhibitors such as DABNAc, which exhibit distinct and weaker competitive inhibition profiles compared to their L-iminosugar counterparts [1]. Its precise (3R,4S,5S) stereochemistry is the defining structural feature that governs the biological activity of downstream products, making it a non-interchangeable building block in medicinal chemistry and drug discovery pipelines [2].

The Enantiomeric Imperative: Why (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one Cannot Be Replaced by D-Lyxono-1,4-lactone


The stereochemistry of the starting lactone directly dictates the chirality and biological function of the final iminosugar product. Using the enantiomeric D-lyxonolactone yields the L-iminosugar LABNAc, a potent noncompetitive inhibitor of β-N-acetylhexosaminidases. In contrast, the specified L-lyxonolactone is the required precursor for the D-iminosugar DABNAc, which is a significantly weaker competitive inhibitor [1]. This stark functional divergence—from potent noncompetitive to weak competitive inhibition—demonstrates that these two lactones are not interchangeable synthons for drug discovery programs targeting glycolipid storage disorders like Tay-Sachs and Sandhoff disease [1].

Evidence-Based Procurement Specifications for L-Lyxono-1,4-lactone (CAS 104196-15-8)


Stereochemical Purity Dictates Inhibitor Potency: L-Lyxono-1,4-lactone vs. D-Lyxono-1,4-lactone

The biological activity of the final hexosaminidase inhibitor is directly determined by the chirality of the starting lyxonolactone. DABNAc, synthesized from L-lyxonolactone, acts as a weak competitive inhibitor. Its enantiomer, LABNAc, synthesized from D-lyxonolactone, is a potent noncompetitive inhibitor [1]. In a related study, the L-iminosugar LABNAc demonstrated an IC50 of 5.9 µM against β-hexosaminidase A, establishing a potency benchmark [2].

Iminosugar Synthesis Hexosaminidase Inhibition Tay-Sachs Disease

Synthon Versatility: L-Lyxono-1,4-lactone Enables Divergent Synthesis of Both DABNAc and Deoxyfuconojirimycin

L-Lyxono-1,4-lactone is a versatile intermediate that can be routed to at least two distinct classes of glycosidase inhibitors. Beyond DABNAc, its 2,3-O-isopropylidene derivative is a key intermediate in the synthesis of Deoxyfuconojirimycin, a potent α-L-fucosidase inhibitor [1]. This contrasts with D-lyxonolactone, which is primarily documented as a precursor for L-iminosugars like LABNAc [2].

Divergent Synthesis Fucosidase Inhibitor Chemical Biology

Physical Form and Purity Profile for Sensitive Downstream Chemistry

L-Lyxono-1,4-lactone is supplied as a white to off-white crystalline powder, a form that is advantageous for accurate weighing and storage under inert conditions for sensitive synthetic procedures [1]. This physical characteristic, combined with a high-performance liquid chromatography (HPLC) purity of ≥98%, minimizes side reactions, contrasting with less well-defined or hygroscopic sugar lactones that can introduce variability into moisture-sensitive reactions [1].

Quality Control Crystallinity Reaction Reproducibility

High-Value Application Scenarios for L-Lyxono-1,4-lactone (CAS 104196-15-8)


Synthesis of D-Iminosugar Pharmacological Chaperones for GM2 Gangliosidoses

L-Lyxono-1,4-lactone is the essential starting material for the multi-step synthesis of DABNAc and its N-alkylated derivatives, which are investigated as pharmacological chaperones for the treatment of Tay-Sachs and Sandhoff disease. This approach, validated by in vitro enzymatic assays, explores the therapeutic potential of the 'weaker' D-enantiomer to stabilize mutant enzymes without causing complete inhibition, a concept unattainable with the potent L-enantiomer LABNAc derived from D-lyxonolactone [1].

Platform for Exploring Structure-Activity Relationships of Glycosidase Inhibitors

The compound's utility as a precursor to both DABNAc and Deoxyfuconojirimycin makes it a strategic investment for medicinal chemistry labs studying structure-activity relationships (SAR) across multiple glycosidase families. A single stock of L-lyxonolactone enables the divergent synthesis of inhibitors targeting both β-N-acetylhexosaminidases and α-L-fucosidases, maximizing research output from a common intermediate.

Enzymatic Studies on Substrate Specificity of Lactonases

Its well-defined (3R,4S,5S) stereochemistry makes L-lyxonolactone a valuable substrate probe for investigating the active-site geometry and enantioselectivity of novel lactonases isolated from L-ascorbate catabolic pathways, as indicated by studies on 2-carboxy-L-lyxonolactone [1]. Using the pure enantiomer ensures unambiguous interpretation of enzyme kinetic data.

Quote Request

Request a Quote for (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.